molecular formula C13H16N4O3 B7836097 3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid

3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid

Cat. No.: B7836097
M. Wt: 276.29 g/mol
InChI Key: RVWRVGMQONRECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid is a complex organic compound featuring a pyrazole ring substituted with a pyrimidine moiety and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting with a diketone, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.

    Introduction of the pyrimidine moiety: The pyrimidine ring is introduced via a condensation reaction with appropriate precursors, such as 6-methyl-4-oxo-1H-pyrimidine-2-carbaldehyde.

    Attachment of the propanoic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
  • 3-[1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid

Uniqueness

3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-7-6-11(18)15-13(14-7)17-9(3)10(8(2)16-17)4-5-12(19)20/h6H,4-5H2,1-3H3,(H,19,20)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRVGMQONRECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=C(C(=N2)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=C(C(=N2)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.